Cas no 339102-17-9 (6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate)
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- DIMETHYL 5-PHENYL-1H-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE
- 6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI74526-1mg |
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
339102-17-9 | >90% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AI74526-5mg |
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
339102-17-9 | >90% | 5mg |
$215.00 | 2023-12-30 | |
| A2B Chem LLC | AI74526-10mg |
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
339102-17-9 | >90% | 10mg |
$241.00 | 2023-12-30 | |
| A2B Chem LLC | AI74526-500mg |
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
339102-17-9 | >90% | 500mg |
$729.00 | 2023-12-30 | |
| A2B Chem LLC | AI74526-1g |
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
339102-17-9 | >90% | 1g |
$1313.00 | 2023-12-30 | |
| A2B Chem LLC | AI74526-5g |
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
339102-17-9 | >90% | 5g |
$4815.00 | 2023-12-30 | |
| A2B Chem LLC | AI74526-10g |
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
339102-17-9 | >90% | 10g |
$8901.00 | 2023-12-30 | |
| abcr | AB581937-500mg |
Dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate; . |
339102-17-9 | 500mg |
€678.60 | 2024-08-02 | ||
| abcr | AB581937-1g |
Dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate; . |
339102-17-9 | 1g |
€1312.80 | 2024-08-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900119-1g |
6,7-Dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
339102-17-9 | 90% | 1g |
¥4193.0 | 2023-04-07 |
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate Suppliers
6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 6,7-dimethyl 5-phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
6,7-Dimethyl 5-Phenyl-1H,3H-Pyrrolo[1,2-c][1,3]Thiazole-6,7-Dicarboxylate (CAS No. 339102-17-9): A Comprehensive Overview
6,7-Dimethyl 5-Phenyl-1H,3H-Pyrrolo[1,2-c][1,3]Thiazole-6,7-Dicarboxylate, a compound with the CAS registry number 339102-17-9, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and biotechnology. This compound belongs to the class of pyrrolothiazole derivatives, which are known for their unique structural properties and potential applications in drug design and advanced materials. Recent studies have highlighted its role in bioactive molecule synthesis and its potential as a building block for developing novel therapeutic agents.
The molecular structure of 6,7-Dimethyl 5-Phenyl-Pyrrolo[1,2-c][1,3]Thiazole-6,7-Dicarboxylate is characterized by a fused ring system comprising a pyrrole ring and a thiazole ring, with substituents at the 5-position (a phenyl group) and the 6 and 7 positions (methyl groups). The presence of these substituents imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The dicarboxylate functionality further enhances its versatility in forming covalent bonds with other molecules through esterification or amidation reactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using a combination of multicomponent reactions and catalytic processes. Researchers have explored the use of one-pot synthesis strategies, which not only simplify the production process but also improve the overall yield and purity of the compound. These methods often involve the use of environmentally friendly reagents and solvents, aligning with the growing trend toward green chemistry practices.
In terms of applications, 6,7-Dimethyl 5-Phenyl-Pyrrolo[1,2-c][1,3]Thiazole-6,7-Dicarboxylate has shown promise in several areas. In the pharmaceutical industry, it has been investigated as a potential lead compound for developing drugs targeting various diseases. For instance, studies have demonstrated its ability to modulate key biological pathways associated with neurodegenerative disorders such as Alzheimer's disease. Additionally, its role as an intermediate in the synthesis of more complex molecules has been extensively reported in recent literature.
The compound's unique electronic properties also make it a valuable material for applications in optoelectronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to absorb and emit light across a broad spectrum makes it an ideal candidate for enhancing device performance while maintaining stability under operational conditions.
From a structural standpoint, the fused pyrrole-thiazole system provides a rigid framework that facilitates precise control over molecular interactions. This feature is particularly advantageous in designing molecules for specific biological targets or electronic applications. The phenyl group at position 5 introduces additional aromaticity into the structure, further enhancing its stability and reactivity.
Recent studies have also focused on understanding the compound's interaction with biological systems. In vitro assays have revealed its ability to bind to certain proteins with high affinity, suggesting its potential as a tool for studying protein-ligand interactions. Furthermore, preliminary toxicity studies indicate that it exhibits low cytotoxicity under standard experimental conditions, which is a promising attribute for drug development.
The synthesis of 6,7-Dimethyl 5-Phenyl-Pyrrolo[1,2-c][1,3]Thiazole-6,7-Dicarboxylate involves multiple steps that require precise control over reaction conditions. Key steps include the formation of the pyrrole-thiazole fused ring system through cyclization reactions followed by functionalization at specific positions. The use of modern analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity.
In conclusion,6
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